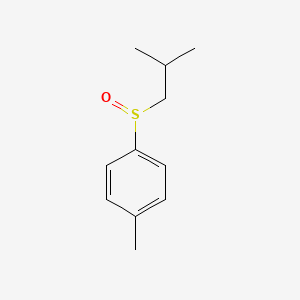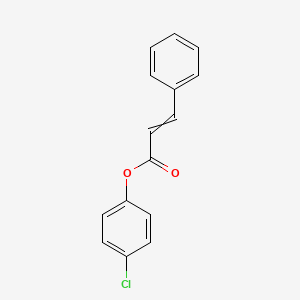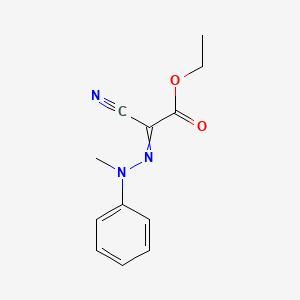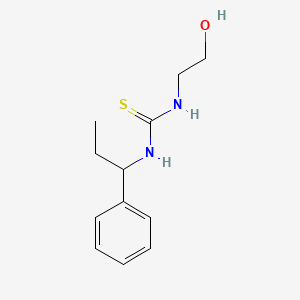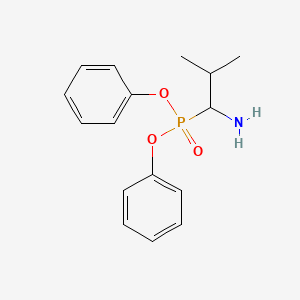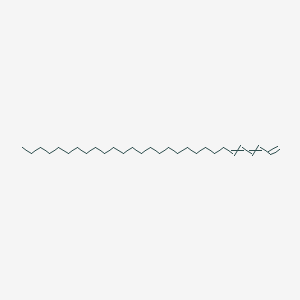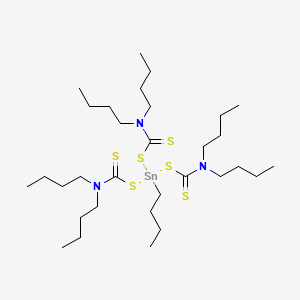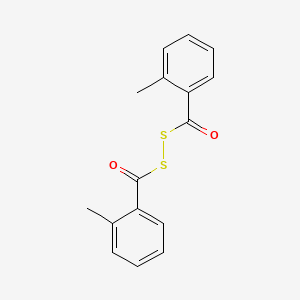
o-Toluoyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Toluoyl disulfide is an organic compound with the molecular formula C16H14O2S2. It is characterized by the presence of a disulfide bond (S-S) and a toluoyl group (a benzene ring with a methyl group and a carbonyl group). This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
o-Toluoyl disulfide can be synthesized through several methods. One common approach involves the oxidation of thiols. For instance, the reaction of o-toluoyl chloride with thiourea followed by oxidation can yield this compound . Another method involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of disulfides, including this compound, often involves the oxidation of thiols due to the simplicity and efficiency of this method. The use of non-thiolic precursors and reagents, such as alkyl halides, is also explored to avoid the unpleasant odors associated with thiols .
Análisis De Reacciones Químicas
Types of Reactions
o-Toluoyl disulfide undergoes various chemical reactions, including:
Oxidation and Reduction: The interconversion between thiols and disulfides is a redox reaction.
Substitution: Disulfides can participate in substitution reactions where the sulfur atoms act as nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for converting thiols to disulfides include hydrogen peroxide and iodine.
Reducing Agents: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to convert disulfides back to thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of o-toluoyl thiol yields this compound, while reduction of this compound yields o-toluoyl thiol .
Aplicaciones Científicas De Investigación
o-Toluoyl disulfide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of o-toluoyl disulfide involves redox reactions where the disulfide bond undergoes cleavage and formation. This process is mediated by various enzymes and cofactors, such as glutathione, which facilitate the exchange of thiol and disulfide groups . The molecular targets and pathways involved include the thiol-disulfide exchange reactions that are essential for maintaining the redox balance in cells .
Comparación Con Compuestos Similares
Similar Compounds
Thiols: Compounds containing an -SH group, such as o-toluoyl thiol, are the reduced forms of disulfides.
Sulfides: Compounds with an R-S-R’ structure, such as dimethyl sulfide, are sulfur analogs of ethers.
Sulfoxides and Sulfones: These compounds contain oxidized sulfur atoms and have different reactivity compared to disulfides.
Uniqueness
o-Toluoyl disulfide is unique due to its specific structural features, such as the presence of both a disulfide bond and a toluoyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and materials science .
Propiedades
Número CAS |
79674-08-1 |
|---|---|
Fórmula molecular |
C16H14O2S2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
S-(2-methylbenzoyl)sulfanyl 2-methylbenzenecarbothioate |
InChI |
InChI=1S/C16H14O2S2/c1-11-7-3-5-9-13(11)15(17)19-20-16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clave InChI |
HDANQWZTMOZAMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)SSC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


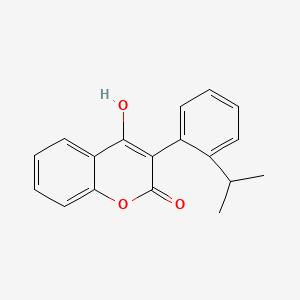
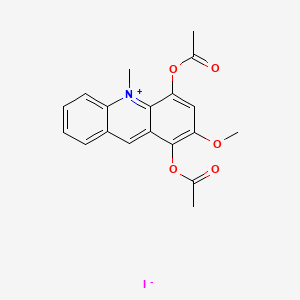
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)


![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
